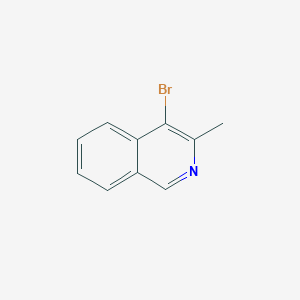
4-溴-3-甲基异喹啉
描述
4-Bromo-3-methyl-isoquinoline is a heterocyclic compound with the molecular formula C10H8BrN . It has a molecular weight of 222.08 . It is an off-white solid and is used in various fields of synthetic organic chemistry .
Synthesis Analysis
The synthesis of 4-Bromo-3-methyl-isoquinoline involves several steps. One method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . Another method involves the use of classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methyl-isoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3-methyl-isoquinoline are diverse. For instance, it can undergo a halopalladation cyclisation of alkynes with azides to synthesize 4-haloisoquinolines and 3-haloindoles . It can also be involved in transition metal-catalyzed reactions .Physical And Chemical Properties Analysis
4-Bromo-3-methyl-isoquinoline is an off-white solid . It has a molecular weight of 222.08 and a molecular formula of C10H8BrN .科学研究应用
Synthesis of Heterocyclic Compounds
4-Bromo-3-methyl-isoquinoline: is a valuable intermediate in the synthesis of heterocyclic compounds. It can undergo various reactions due to the presence of a bromine atom, which is a good leaving group, and the methyl group, which provides steric hindrance and influences reactivity . This compound is used to synthesize more complex molecules that are prevalent in many natural products and pharmaceuticals.
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, 4-Bromo-3-methyl-isoquinoline serves as a core structure for the design of new drugs. Its isoquinoline scaffold is a common motif in molecules with a broad spectrum of bioactivity, making it an indispensable pharmacophore in drug development . Researchers utilize this compound to create derivatives with potential therapeutic applications.
Green Chemistry Synthesis
The compound is also involved in green chemistry approaches for synthesizing quinoline derivatives. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to create quinoline derivatives in a more environmentally friendly manner . This aligns with the societal push towards sustainable chemical processes.
Pharmacological Research
4-Bromo-3-methyl-isoquinoline: derivatives are studied for their pharmacological properties. These derivatives have been found to exhibit anticancer, antioxidant, anti-inflammatory, and antimalarial activities, among others . The compound’s versatility makes it a valuable asset in the search for new therapeutic agents.
Industrial Chemistry Applications
In industrial chemistry, the compound’s derivatives are explored for their utility in various applications, such as materials science and chemical manufacturing processes . Its reactivity allows for the creation of specialized materials with desired properties.
Biological Activity Studies
The biological activity of 4-Bromo-3-methyl-isoquinoline and its derivatives is a subject of intense study. Researchers investigate the interaction of these compounds with biological systems to understand their mechanism of action and potential as bioactive molecules .
Catalysis
The compound is used in catalytic processes to facilitate chemical reactions. Its structure can be modified to create catalysts that improve the efficiency and selectivity of chemical transformations .
Analytical Chemistry
In analytical chemistry, 4-Bromo-3-methyl-isoquinoline can be used as a standard or reagent in various analytical techniques. It helps in the quantification and identification of chemical substances through methods like chromatography and spectroscopy .
安全和危害
未来方向
The future directions for 4-Bromo-3-methyl-isoquinoline could involve the development of appropriate protocols for reagent-based synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one . Additionally, the compound could be further explored for its potential applications in the fields of industrial and synthetic organic chemistry .
作用机制
Target of Action
Isoquinolines are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
Isoquinolines generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The bromine atom in 4-Bromo-3-methyl-isoquinoline could potentially enhance these interactions due to its electronegativity and size .
Biochemical Pathways
4-Bromo-3-methyl-isoquinoline may participate in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 4-Bromo-3-methyl-isoquinoline) with a halide or pseudohalide using a palladium catalyst .
Pharmacokinetics
The bromine atom in the molecule could potentially affect its pharmacokinetic properties, including its absorption and distribution profiles .
Result of Action
Isoquinolines and their derivatives have been associated with various biological activities, including anti-inflammatory, antimalarial, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3-methyl-isoquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is known to be influenced by these factors .
属性
IUPAC Name |
4-bromo-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGBZCVLKGZXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396294 | |
| Record name | 4-bromo-3-methyl-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-isoquinoline | |
CAS RN |
133100-87-5 | |
| Record name | 4-bromo-3-methyl-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


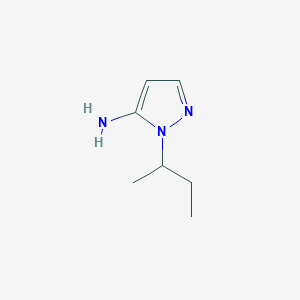
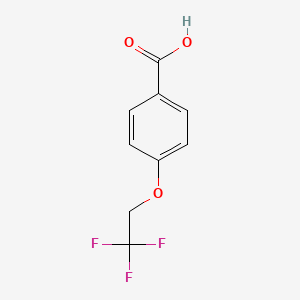
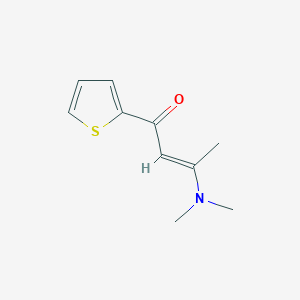
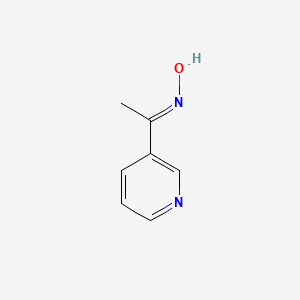
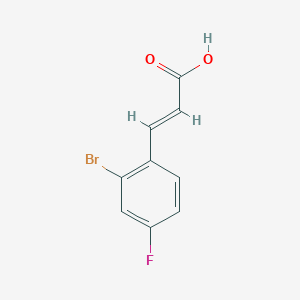

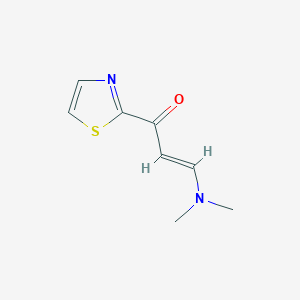

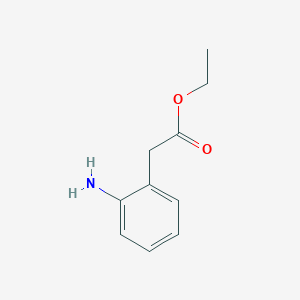
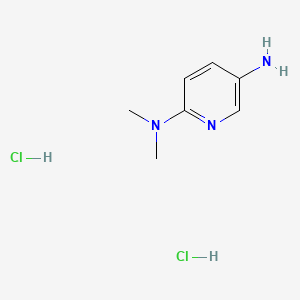

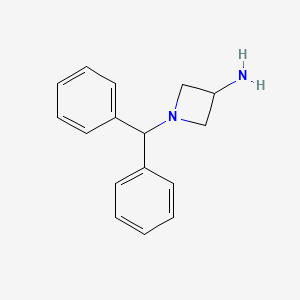
![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)
